molecular formula C14H13ClN2O5S B12365266 Chlorthalidone impurity (ammonium)

Chlorthalidone impurity (ammonium)

Cat. No.: B12365266
M. Wt: 356.8 g/mol
InChI Key: LNBSTPKFHYROOA-UHFFFAOYSA-N
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Description

Chlorthalidone impurity (ammonium) is the ammonium salt form of the metabolite of Chlorthalidone. Chlorthalidone is a thiazide-like diuretic commonly used in the treatment of hypertension and edema. The impurity is often studied to understand the stability, efficacy, and safety of the parent compound, Chlorthalidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Chlorthalidone impurity (ammonium) involves the synthesis of Chlorthalidone followed by its conversion to the ammonium salt form. The synthetic route typically includes:

Industrial Production Methods

Industrial production methods for Chlorthalidone impurity (ammonium) are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Chlorthalidone impurity (ammonium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Chlorthalidone impurity (ammonium) .

Scientific Research Applications

Chlorthalidone impurity (ammonium) has several scientific research applications:

Mechanism of Action

The mechanism of action of Chlorthalidone impurity (ammonium) is similar to that of Chlorthalidone. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water. This results in a reduction in blood volume and blood pressure .

Comparison with Similar Compounds

Chlorthalidone impurity (ammonium) can be compared with other similar compounds such as:

Chlorthalidone impurity (ammonium) is unique due to its specific formation as an ammonium salt and its distinct chemical and biological properties compared to other impurities.

Properties

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

azane;2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid

InChI

InChI=1S/C14H10ClNO5S.H3N/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19;/h1-7H,(H,18,19)(H2,16,20,21);1H3

InChI Key

LNBSTPKFHYROOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O.N

Origin of Product

United States

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